Opipramol

Descripción general

Descripción

Opipramol es un antidepresivo tricíclico y un compuesto ansiolítico utilizado principalmente en Europa. Químicamente se clasifica como un derivado de la dibenzazepina y es conocido por su mecanismo de acción único, que lo distingue de otros antidepresivos tricíclicos. This compound se usa principalmente para tratar el trastorno de ansiedad generalizada y los trastornos somatomorfos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Opipramol se sintetiza mediante la reacción de iminostilbeno con 1-bromo-3-cloropropano en presencia de una base débil como el fosfato de hidrógeno . La reacción generalmente ocurre bajo condiciones controladas de temperatura y presión para asegurar que el producto deseado se obtenga con alta pureza.

Métodos de producción industrial

En entornos industriales, la producción de this compound implica síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso está optimizado para la eficiencia y el rendimiento, asegurando que el producto final cumpla con los estándares farmacéuticos de pureza y potencia .

Análisis De Reacciones Químicas

Tipos de reacciones

Opipramol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para comprender la estabilidad del compuesto y las posibles interacciones con otras sustancias.

Reactivos y condiciones comunes

Oxidación: This compound puede oxidarse utilizando sales de peroxidisulfato en medios de sulfato ácido.

Reducción: Las reacciones de reducción generalmente implican el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden implicar procesos de halogenación o alquilación.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de radicales intermedios y productos diméricos .

Aplicaciones Científicas De Investigación

Treatment of Anxiety and Depression

Opipramol has been traditionally utilized for managing anxiety disorders and depression. Studies indicate that it is effective in reducing symptoms associated with somatoform disorders and climacteric syndrome, which includes mood disturbances during menopause . It is noted for its anxiolytic properties, particularly in alleviating somatic symptoms of anxiety .

Somatic Symptoms and Insomnia

Research has shown that this compound can be beneficial in treating insomnia without being classified as a hypnotic drug. It promotes sleep while also addressing anxiety-related somatic symptoms . This dual effect makes it a valuable option for patients experiencing both anxiety and sleep disturbances.

Post-Traumatic Stress Disorder (PTSD)

There are ongoing investigations into the efficacy of this compound for PTSD. Preliminary findings suggest that it may help alleviate symptoms associated with this condition, although more rigorous clinical trials are necessary to establish its effectiveness conclusively .

Gastroprotective Effects

This compound has demonstrated gastroprotective properties in animal studies, particularly against indomethacin-induced ulcers. It significantly reduced ulcer formation and improved antioxidant levels in gastric tissues, suggesting a potential role in treating peptic ulcers, especially in patients with comorbid depression .

| Dosage (mg/kg) | Ulcer Reduction (%) | GSH Levels | MDA Levels |

|---|---|---|---|

| 25 | 52 | Increased | Decreased |

| 50 | 71 | Increased | Decreased |

| 100 | 76 | Increased | Decreased |

Anti-Ischemic Potential

As a potent sigma receptor ligand, this compound may have applications in treating neurological conditions due to its anti-ischemic properties. This potential is still under research but indicates a broader therapeutic scope for this compound beyond psychiatric conditions .

Obesity and Lipotoxicity

Recent studies have highlighted this compound's ability to inhibit lipolysis in human adipocytes without causing weight gain, making it a candidate for repurposing in obesity management . By limiting oxidative stress and lipotoxicity, it could help mitigate complications associated with diabetes and obesity.

Substance Use Disorder (SUD)

Emerging research suggests that this compound may play a role in treating substance use disorders, particularly cocaine addiction. In animal models, chronic this compound treatment reduced cocaine-seeking behavior during withdrawal phases, indicating its potential as part of a detoxification regimen . The mechanism appears to involve sigma-1 receptor activation and modulation of Rac1 signaling pathways.

Case Studies

Several case studies have documented the efficacy of this compound in various patient populations:

- A study involving patients with chronic migraines reported significant improvement in headache frequency when treated with incremental doses of this compound over several weeks .

- Another case highlighted its use in patients suffering from anxiety-related gastrointestinal dyskinesias, leading to improved gastrointestinal motility and reduced anxiety symptoms .

Mecanismo De Acción

Opipramol ejerce sus efectos principalmente actuando como un agonista en los receptores sigma, particularmente los receptores sigma-1 . Esta acción es distinta de otros antidepresivos tricíclicos, que normalmente inhiben la recaptación de monoaminas. Además, this compound tiene afinidad moderada por los receptores de dopamina, serotonina, histamina y acetilcolina muscarínicos, lo que contribuye a sus efectos ansiolíticos y antidepresivos .

Comparación Con Compuestos Similares

Compuestos similares

Imipramina: Otro antidepresivo tricíclico, pero actúa principalmente como un inhibidor de la recaptación de monoaminas.

Perfenazina: Comparte una cadena lateral similar a la piperazina, pero se utiliza como un antipsicótico.

Amitriptilina: Un antidepresivo tricíclico con un mecanismo de acción diferente, que se centra en la inhibición de la recaptación de serotonina y norepinefrina.

Singularidad de Opipramol

La singularidad de this compound radica en su agonismo del receptor sigma, lo que lo diferencia de otros antidepresivos tricíclicos. Este mecanismo único contribuye a su eficacia en el tratamiento de la ansiedad y los trastornos somatomorfos sin los efectos secundarios típicos asociados con la inhibición de la recaptación de monoaminas .

Actividad Biológica

Opipramol, a tricyclic antidepressant (TCA), is primarily known for its anxiolytic properties and has gained attention for its unique biological activities beyond traditional antidepressant effects. This article explores the compound's pharmacological profile, mechanisms of action, and its implications in various therapeutic contexts, including metabolic regulation and substance use disorders.

Overview of this compound

This compound is classified as an atypical TCA due to its distinct mechanism of action, which involves sigma receptor agonism. Unlike many other TCAs, this compound does not predominantly inhibit norepinephrine or serotonin reuptake but instead modulates neurotransmitter systems through sigma-1 receptor interactions. This unique profile contributes to its effectiveness in treating anxiety and depression while minimizing common side effects associated with weight gain and metabolic disturbances seen in other antidepressants .

Sigma-1 Receptor Agonism

This compound's primary mechanism involves agonism at the sigma-1 receptor, which plays a crucial role in neuroprotection, modulation of neurotransmitter release, and cellular signaling pathways. By activating this receptor, this compound enhances neuronal survival and may improve mood and anxiety symptoms .

Effects on Lipid Metabolism

Recent studies have highlighted this compound's influence on lipid metabolism. Research indicates that this compound inhibits insulin-induced lipogenesis in human adipocytes without impairing glucose transport. This suggests a potential role in managing weight and metabolic health in patients treated for depression or anxiety disorders . The compound has shown an ability to partially inhibit lipolysis, indicating a complex interaction with metabolic pathways that could be beneficial in treating obesity and diabetes .

Management of Sleep Bruxism

A controlled case series investigated the effectiveness of this compound in managing sleep bruxism (SB). In a study involving 19 participants, a single 100 mg dose of this compound at bedtime led to significant reductions in SB episodes over an 8-week period. This study underscores the potential of this compound as a therapeutic agent for sleep-related disorders .

Treatment of Migraine

A double-blind trial assessed this compound's efficacy in migraine management compared to placebo. The results indicated that patients receiving this compound experienced fewer migraine episodes, suggesting its utility in headache disorders .

Substance Use Disorders

Emerging research has focused on the role of this compound in treating substance use disorders (SUD). A study combining this compound with baclofen demonstrated a reduction in cravings and depressive symptoms among individuals undergoing withdrawal from polysubstance use. This combination therapy highlights the potential for this compound to address both psychological and physiological aspects of addiction .

Summary of Research Findings

Propiedades

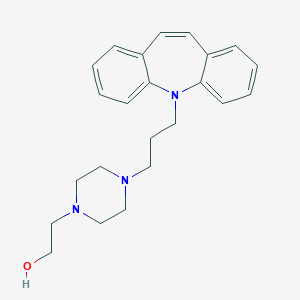

IUPAC Name |

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFUWZUGRBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

909-39-7 (hydrochloride) | |

| Record name | Opipramol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023394 | |

| Record name | Opipramol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-72-0 | |

| Record name | Opipramol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opipramol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opipramol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opipramol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Opipramol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Opipramol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPIPRAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23ZXO613C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does opipramol exert its anxiolytic and antidepressant effects?

A1: Unlike typical tricyclic antidepressants, this compound's primary mechanism of action is not through the inhibition of norepinephrine or serotonin reuptake. [, ] Instead, research suggests that this compound primarily acts as a sigma receptor agonist, with a modest selectivity for sigma-1 receptors. [, , ] It also exhibits antagonist activity at dopamine-2 (D2), serotonin-2 (5-HT2), histamine 1 (H1), histamine 2 (H2), and muscarinic acetylcholine receptors. [, , ] The contribution of these different receptor interactions to this compound's overall therapeutic profile is still under investigation.

Q2: What is the role of sigma receptors in this compound's therapeutic effects?

A2: While the precise role of sigma receptors in the central nervous system remains elusive, research suggests their involvement in modulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. [] this compound's agonism at sigma receptors, particularly sigma-1, is believed to contribute significantly to its anxiolytic and antidepressant effects. [, ] Studies have shown that selective sigma-1 receptor agonists demonstrate anxiolytic properties in animal models. []

Q3: How does this compound's pharmacological profile differ from typical tricyclic antidepressants?

A3: this compound distinguishes itself from typical tricyclic antidepressants (TCAs) in several key aspects. Unlike TCAs, this compound exhibits negligible inhibition of norepinephrine and serotonin reuptake at therapeutic concentrations. [, ] This difference in pharmacological action likely contributes to this compound's favorable side effect profile, with a lower incidence of anticholinergic effects and cardiotoxicity compared to TCAs. [, ]

Q4: What are the potential advantages of this compound's multi-target profile?

A4: this compound's ability to interact with multiple receptor systems may contribute to its broader spectrum of therapeutic benefits. In addition to its anxiolytic and antidepressant effects, this compound has shown potential in pre-clinical and clinical studies for managing conditions such as somatoform disorders, generalized anxiety disorder, and sleep bruxism. [, , , , ] Its unique pharmacological profile makes it a promising candidate for further investigation in addressing complex psychiatric and neurological conditions.

Q5: What is known about the pharmacokinetics of this compound?

A5: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 3 hours. [] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, ] this compound is metabolized into several metabolites, including this compound N-oxide, deshydroxyethyl this compound, and a metabolite with an acetic acid group at the piperazine side chain. [, ] It has a relatively long elimination half-life of around 11 hours, allowing for once-daily dosing. []

Q6: What analytical methods are employed for the detection and quantification of this compound and its metabolites?

A6: Several analytical techniques have been developed and validated for the determination of this compound in various matrices, including plasma, urine, and pharmaceutical formulations. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS) is commonly used for sensitive and specific quantification of this compound and its metabolites. [, , , , , ] Other methods include high-performance thin-layer chromatography (HPTLC) and electrochemical methods. [, , , ] These methods play a crucial role in pharmacokinetic studies, therapeutic drug monitoring, and quality control of this compound-containing formulations.

Q7: What are the approved clinical indications for this compound?

A7: this compound is approved in several countries, including Germany, for the treatment of generalized anxiety disorder and somatoform disorders. [, , ] These conditions are characterized by excessive worry, somatic symptoms, and functional impairment.

Q8: What is the evidence supporting this compound's efficacy in these clinical indications?

A8: Several double-blind, placebo-controlled clinical trials have demonstrated the efficacy of this compound in treating generalized anxiety disorder and somatoform disorders. [, , , , ] These studies have shown significant reductions in anxiety symptoms, somatic complaints, and improvements in overall well-being compared to placebo.

Q9: Are there any ongoing research efforts exploring this compound's potential in other clinical conditions?

A9: Beyond its approved indications, research is ongoing to investigate this compound's therapeutic potential in conditions such as sleep bruxism, migraine, and substance use disorder. [, , , , , ] Preliminary findings suggest that this compound's unique pharmacological profile may offer benefits in these areas, but further research is warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.